Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate
Description
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate is a synthetic organic compound characterized by a benzenesulphonate backbone substituted with an amino group at position 3 and a methyloctadecylamino group at position 2. Its sodium counterion enhances water solubility, a critical feature for industrial or cosmetic formulations. While direct references to this compound are absent in the provided evidence, structurally analogous sodium benzenesulphonates are documented in hair dyes and pesticide formulations, suggesting shared functional roles such as solubility enhancement, stability, or targeted reactivity .
Properties
CAS No. |
85204-32-6 |
|---|---|
Molecular Formula |
C25H45N2NaO3S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
sodium;3-amino-4-[methyl(octadecyl)amino]benzenesulfonate |
InChI |
InChI=1S/C25H46N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)25-20-19-23(22-24(25)26)31(28,29)30;/h19-20,22H,3-18,21,26H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
HVGTUZKFPRMYSV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Formation of Sodium Benzenesulphonate Intermediate
A common approach to prepare sulfonated aromatic compounds involves the reaction of sulfonyl chlorides with sodium sulfite to form sodium sulfinates or sulfonates. For example, the synthesis of sodium 4-methylbenzenesulfinate involves dissolving 4-methylbenzenesulfonyl chloride in dichloromethane and adding it dropwise to an aqueous sodium sulfite solution with simultaneous addition of sodium hydroxide to maintain alkalinity. The solvent is then recovered by distillation, and the product is isolated by cooling, filtration, washing, and drying.
This method can be adapted for the benzenesulphonate moiety in the target compound, ensuring the sulfonate group is introduced efficiently while minimizing hydrolysis and environmental impact.
The introduction of the amino group at the 3-position of the benzene ring can be achieved by reduction of nitro precursors or by direct amination reactions. For instance, the preparation of 3-amino-4-substituted benzanilides involves:
- Formation of 3-nitro-4-substituted benzoic acid derivatives.
- Conversion to benzanilides via reaction with aniline.
- Reduction of the nitro group to amino using reducing agents such as iron powder in acidic media or catalytic hydrogenation.
This step requires precise control of temperature (typically 55-60°C) and pH to achieve high purity and yield.
Introduction of the Methyloctadecylamino Group at the 4-Position
The substitution of the 4-position with a methyloctadecylamino group involves nucleophilic aromatic substitution or amide formation reactions. The long alkyl chain (octadecyl) attached to the amino group imparts hydrophobic character and requires suitable solvents and reaction conditions to ensure solubility and reactivity.
While specific literature on this exact substitution is limited, analogous methods involve:
- Activation of the 4-position by halogenation or sulfonylation.
- Reaction with methylated octadecylamine under controlled temperature and solvent conditions.
- Purification by crystallization or chromatography.
Conversion to Sodium Salt
The final step involves neutralization or salt formation with sodium ions to yield the sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate. This is typically done by reacting the free acid or free base form of the compound with sodium hydroxide or sodium salts under controlled pH conditions.
| Step | Reaction Type | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Sulfonation to sodium benzenesulphonate | 4-methylbenzenesulfonyl chloride, Na2SO3, NaOH, dichloromethane | Dropwise addition, alkaline pH, solvent recovery | Sodium benzenesulphonate intermediate |
| 2 | Amination at 3-position | 3-nitro-4-substituted benzoic acid, aniline, Fe powder, HCl | 55-60°C, pH 7-8, reflux | 3-amino-4-substituted benzanilide |
| 3 | Alkylamino substitution at 4-position | Methyloctadecylamine, activated aromatic intermediate | Controlled temperature, suitable solvent | 4-(methyloctadecylamino) substitution |
| 4 | Salt formation | Sodium hydroxide or sodium salts | pH control, neutralization | Sodium salt of target compound |
- The sulfonation step benefits from controlled addition of sulfonyl chloride to prevent hydrolysis and improve yield.
- Reduction of nitro groups to amino groups is efficiently achieved using iron powder and hydrochloric acid, with yields exceeding 80% and high purity (above 99%).
- The introduction of long alkyl chains requires solvents that can dissolve both hydrophobic and hydrophilic components, often necessitating mixed solvent systems.
- Salt formation improves compound stability and solubility, critical for downstream applications.
- Environmental and safety considerations include solvent recovery (e.g., dichloromethane distillation) and minimizing gas emissions during sulfonation.
The preparation of this compound involves multi-step synthesis combining sulfonation, amination, alkylamino substitution, and salt formation. The methods rely on established chemical reactions adapted to the specific functional groups and substituents of the target molecule. Optimization of reaction conditions, solvent management, and purification steps are essential for achieving high yield, purity, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulphonic acids, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Drug Delivery Systems
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate has been investigated for its potential in drug delivery systems. Its ability to interact with biological membranes enhances the permeability of cell membranes, facilitating the uptake of therapeutic compounds. This property is particularly beneficial in the development of nanocarriers for targeted drug delivery, improving bioavailability and therapeutic efficacy.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent due to its capacity to disrupt microbial membranes. Studies indicate that this compound can effectively inhibit the growth of various microorganisms, making it a candidate for applications in pharmaceuticals and hygiene products.
Emulsifiers and Stabilizers
In industrial formulations, this compound serves as an emulsifier and stabilizer. Its surfactant properties are utilized in the production of cosmetics, personal care products, and household cleaning agents, where it helps maintain the stability of emulsions and foams.
Enhanced Solubility in Chemical Processes
The compound's ability to enhance solubility is leveraged in various chemical processes, particularly those involving poorly soluble substances. By improving the solubility of active ingredients, it aids in the formulation of more effective products across different industries, including agriculture and food technology .
Research Insights
Recent studies have focused on the interactions between this compound and biological molecules such as proteins and lipids. These interactions can alter the conformation and function of biomolecules, influencing cellular activities significantly.
Drug Delivery Research
A study highlighted the use of this compound in enhancing the delivery of anticancer drugs through lipid-based carriers. The results indicated improved cellular uptake and reduced cytotoxicity compared to conventional delivery systems.
Antimicrobial Efficacy Study
Another research project evaluated the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to embed into lipid bilayers, while the sulphonate group can interact with proteins and other polar molecules. This dual interaction can disrupt microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s key differentiator is its methyloctadecylamino substituent, which distinguishes it from other sodium benzenesulphonates. Below is a comparative analysis with structurally related compounds from the evidence:
Key Findings:
Substituent Impact on Functionality: The methyloctadecylamino group in the target compound likely enhances surface activity due to its long alkyl chain, unlike azo-based dyes (e.g., Acid Orange 24), which prioritize colorfastness and light absorption . Solubility: While sulfonate groups ensure water solubility across analogs, the C18 chain may reduce solubility compared to shorter-chain derivatives (e.g., methyl or ethyl substituents in pesticides; see ) .
The target compound’s toxicity profile is undocumented but may differ due to the absence of azo groups.
Industrial Relevance: Hair dye analogs () rely on aromatic amines and azo linkages for color development, whereas the methyloctadecylamino substituent suggests applications in detergents or lipid-soluble formulations.
Biological Activity
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonate group, an amino group, and a long alkyl chain, which may contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many sulfonamides inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in cells. This inhibition can lead to altered cellular functions, particularly in cancer cells .
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cell lines through pathways involving mitochondrial dysfunction and caspase activation .
- Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives can modulate calcium channels, affecting vascular resistance and blood pressure regulation .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on the proliferation of breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM .
- Selectivity : Notably, it exhibited selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Antibacterial Activity
The antibacterial potential of this compound has also been investigated:
- Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as an antibacterial agent .
- Biofilm Disruption : Some studies suggest these compounds can disrupt biofilm formation, enhancing their efficacy against persistent bacterial infections.
Case Studies
Several case studies have highlighted the biological activity of related sulfonamide compounds:
- Breast Cancer Models : A study involving the benzenesulfonamide derivatives indicated that specific modifications enhanced their apoptotic effects on breast cancer cells, with a notable increase in annexin V-FITC positive cells .
- Cardiovascular Effects : Research on perfusion pressure in rat models showed that certain benzenesulfonamide derivatives could decrease coronary resistance through calcium channel inhibition, suggesting implications for cardiovascular health .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step functionalization of the benzenesulphonate core. For example, azo coupling or alkylation reactions (as seen in analogous compounds) require controlled conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization is critical to remove isomers and contaminants, which can significantly affect physicochemical properties . Purity should be verified using HPLC-MS and NMR spectroscopy, with emphasis on resolving branched alkyl chain isomers that may arise during methyloctadecylamino group attachment .
Q. How should researchers characterize the structural and functional groups of this compound?
Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm the aromatic sulfonate backbone, methyloctadecylamino substituent, and amino group positions. FT-IR can validate sulfonate (-SO) and amine (-NH) functional groups .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF provides exact mass confirmation (expected molecular weight ~500–600 g/mol, depending on hydration) .
- Elemental Analysis: Verify C, H, N, S, and Na content to confirm stoichiometry .
Q. What are the key safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity: Classified under toxic dyes (similar to structurally related azo-sulphonates), requiring PPE (gloves, goggles) and fume hood use .
- Storage: Store in airtight containers at 4°C to prevent hygroscopic degradation. Avoid exposure to light, which may degrade the azo group (if present) .
- Waste Disposal: Follow hazardous organic waste protocols due to potential aryl amine byproducts .
Advanced Research Questions
Q. How does the methyloctadecylamino substituent influence micellization and surfactant properties?
Methodological Answer: The long alkyl chain promotes micelle formation in aqueous solutions. Critical micelle concentration (CMC) can be determined via surface tension measurements or conductivity assays. Thermodynamic parameters (ΔG) should be compared to shorter-chain analogues (e.g., sodium p-(3-alkyl)benzenesulphonates) to assess hydrophobic effects . Isomeric purity of the methyloctadecylamino group is crucial, as branched isomers reduce micellar stability .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Batch Variability: Test multiple synthesis batches for isomer content (e.g., via GC-MS) and correlate with bioactivity (e.g., cytotoxicity assays) .
- Solubility Effects: Use DLS to assess aggregation states in cell culture media, which may artificially suppress activity .
- Control Experiments: Include structurally related benzenesulphonates (e.g., sodium 4-hydroxybenzenesulphonate) to isolate the contribution of the methyloctadecylamino group .
Q. How can computational modeling predict interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to sulfonate-recognizing proteins (e.g., albumin). Focus on the hydrophobic alkyl chain and sulfonate electrostatic interactions .
- MD Simulations: Simulate micelle-membrane interactions to predict cellular uptake mechanisms .
- QSAR: Develop quantitative structure-activity relationships using logP (calculated ~3–4) and polar surface area (~120 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
